molecular formula C14H12N6O B2660980 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile CAS No. 893925-12-7

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile

Cat. No.: B2660980
CAS No.: 893925-12-7
M. Wt: 280.291
InChI Key: FSZSNMBGRCPUMG-UHFFFAOYSA-N
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Description

2-[3-(3,5-Dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a novel synthetic compound based on the triazolopyrimidine core, a bicyclic heterocyclic framework known to confer a wide spectrum of biological activities. This molecule is of significant interest in medicinal chemistry and drug discovery research. The compound's structure features a triazolo[4,5-d]pyrimidin-7-one scaffold, which is structurally analogous to purines, allowing it to potentially interact with a variety of enzymatic targets . The 3,5-dimethylphenyl substituent at the 3-position and the acetonitrile group at the 6-position are key modulators of the compound's physicochemical properties and biological interactions. Similar triazolopyrimidine and related thiazolopyrimidine derivatives have been extensively investigated for their diverse pharmacological potential, including as anticancer agents that induce apoptosis and inhibit cell proliferation, as antimicrobials against bacterial strains, and as anti-inflammatory compounds . Furthermore, specific 1,2,3-triazolo[4,5-d]pyrimidines have been identified and patented as potent P2T receptor antagonists , indicating potential applications in the research of thrombotic conditions such as unstable angina and transient ischemic attacks . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-5-10(2)7-11(6-9)20-13-12(17-18-20)14(21)19(4-3-15)8-16-13/h5-8H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZSNMBGRCPUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC#N)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-[3-(3,5-Dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile 3,5-Dimethylphenyl, acetonitrile C₁₆H₁₄N₆O 318.3 High thermal stability (decomposes >250°C); potential kinase inhibitor .
2-[3-(3,4-Dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile 3,4-Dimethylphenyl, acetonitrile C₁₆H₁₄N₆O 318.3 Reduced solubility in polar solvents due to steric hindrance from adjacent methyl groups .
2-[3-(3-Fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide 3-Fluorophenyl, acetamide derivative C₂₂H₁₈FN₇O₂ 431.4 Enhanced bioavailability via fluorination; used in anticancer research .
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine hybrid C₂₀H₁₀N₄O₃S 386.4 Broad-spectrum antimicrobial activity; melting point 243–246°C .
3,5-Dihydro-7-(5-methylfuran-2-yl)-5-oxo-2-(2-oxopropyl)-[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile Triazolo-pyridine core C₁₆H₁₁N₅O₃ 337.3 High yield (86%) in ethanol reflux synthesis; used in agrochemical intermediates .

Key Findings:

Substituent Effects :

  • Methyl Groups : The 3,5-dimethylphenyl variant exhibits higher thermal stability compared to the 3,4-dimethyl analogue, likely due to symmetrical substitution reducing steric strain .
  • Fluorine Substitution : The 3-fluorophenyl derivative (C₂₂H₁₈FN₇O₂) shows improved cellular uptake, attributed to fluorine’s electronegativity enhancing membrane permeability .

Synthetic Yields: Triazolopyrimidines synthesized via ethanol reflux (e.g., compound in ) achieve higher yields (>85%) compared to thiazolo-pyrimidines (~68% in ), likely due to milder reaction conditions.

Bioactivity :

  • Thiazolo-pyrimidine hybrids (e.g., compound 11a in ) demonstrate antimicrobial efficacy (MIC: 2–8 µg/mL against S. aureus), whereas triazolopyrimidines are more focused on kinase inhibition.

Biological Activity

The compound 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a triazolopyrimidine core structure that is known for its ability to interact with various biological targets. The IUPAC name for this compound reflects its complex structure:

Property Details
IUPAC NameThis compound
Molecular FormulaC17H20N6O2
Molecular Weight344.39 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit promising anticancer activity. For instance:

  • In vitro studies show that related triazolo-pyrimidine derivatives have exhibited significant cytotoxic effects against various cancer cell lines. For example:
    • IC50 values ranging from 1.42 to 6.52 µM were reported against multiple cancer types including melanoma and leukemia .
    • Compounds demonstrated the ability to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells .

The mechanism by which these compounds exert their anticancer effects typically involves:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest.
  • Induction of Apoptosis : Increased levels of caspase-3 and alterations in Bcl-2 family protein expressions have been noted.
  • Disruption of Signaling Pathways : These compounds can modulate pathways that regulate cell proliferation and survival.

Study 1: Anticancer Screening

In a study assessing various triazolo-pyrimidine derivatives:

  • Compound XIV , structurally related to the target compound, showed high anticancer activity against HCT-116 (colon cancer), HepG-2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells with IC50 values as low as 0.09 µM .

Study 2: Mechanistic Insights

Another research highlighted that the compound induced significant apoptosis in HepG-2 cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . The study indicated that treatment led to a notable increase in active caspase-3 levels.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected triazolo-pyrimidine derivatives compared to our target compound:

Compound IC50 (µM) Cancer Type Mechanism
Compound XIV0.09HCT-116CDK inhibition, apoptosis induction
Compound XVII6.15Solid tumorsG2/M arrest, caspase activation
Target CompoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[3-(3,5-dimethylphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]acetonitrile?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving precursors like substituted pyrimidines and triazole derivatives. For example, refluxing equimolar amounts of a triazole intermediate with acetonitrile-containing reagents in ethanol under acidic or basic conditions (e.g., using piperidine as a catalyst) yields the target compound. Purification is typically achieved via recrystallization from aqueous DMF or ethanol, with yields up to 86% . Structural analogs in and highlight the use of similar triazolo-pyrimidine scaffolds, emphasizing the importance of optimizing reaction time (3–5 hours) and solvent polarity to minimize byproducts.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., bond lengths and angles), as demonstrated for structurally related triazolo-pyrimidines in and .
  • NMR spectroscopy : 1H^1H NMR (DMSO-d6d_6) can identify methyl (δ2.32.5\delta \approx 2.3–2.5 ppm), aromatic (δ6.37.1\delta \approx 6.3–7.1 ppm), and acetonitrile-derived protons (δ4.24.3\delta \approx 4.2–4.3 ppm for CH2_2 groups) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C15_{15}H13_{13}N5_5O for the core structure) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., using B3LYP/6-31G* basis sets) can predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For example, applied DFT to analogous imidazo-pyridines to correlate electron-withdrawing groups (e.g., nitriles) with enhanced electrophilicity at the pyrimidine ring. Such models guide functionalization strategies (e.g., nucleophilic substitution at the 7-oxo position) .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). To resolve this:

  • Compare experimental 1H^1H NMR shifts with computed spectra (GIAO method in DFT) .
  • Use variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol forms) .
  • Validate crystallographic data with Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state conformation .

Q. What experimental design principles are critical for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Assay selection : Prioritize enzyme inhibition assays (e.g., kinases or phosphodiesterases) given the triazolo-pyrimidine core’s role in ATP-mimetic binding .
  • Dose-response studies : Use a split-plot design (as in ) to test multiple concentrations (e.g., 0.1–100 µM) across biological replicates.
  • Control groups : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-matched blanks to isolate compound-specific effects .

Q. How can researchers optimize solubility and stability for in vitro studies?

  • Methodological Answer :

  • Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. ’s analogs achieved solubility via polar substituents (e.g., methoxy groups) .
  • Stability : Conduct pH-dependent degradation studies (e.g., 24-hour incubation in PBS at 4–37°C) with HPLC monitoring. Protect light-sensitive nitro or cyano groups by storing solutions in amber vials .

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